molecular formula C22H22BrClN4O3S B6526918 N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1135134-00-7

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

Cat. No. B6526918
M. Wt: 537.9 g/mol
InChI Key: QHDPSRCLTPIAEB-UHFFFAOYSA-N
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Description

“N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a pyrrolidinone ring, which is a type of lactam (a cyclic amide). The compound also contains a dimethylamino group and a benzamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole ring, the introduction of the bromine atom, the formation of the pyrrolidinone ring, and the attachment of the dimethylamino and benzamide groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzothiazole and pyrrolidinone rings would likely contribute to the rigidity of the molecule, while the dimethylamino and benzamide groups could potentially participate in various interactions with other molecules.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the presence of the bromine atom suggests that this compound could potentially undergo reactions involving the replacement of the bromine atom.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and pyrrolidinone rings could potentially increase its stability, while the dimethylamino and benzamide groups could influence its solubility.


Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for the study of this compound would likely depend on its intended use. For example, if it’s intended to be used as a drug, future studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy.


properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O3S.ClH/c1-25(2)10-11-26(22-24-17-7-6-15(23)13-18(17)31-22)21(30)14-4-3-5-16(12-14)27-19(28)8-9-20(27)29;/h3-7,12-13H,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDPSRCLTPIAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

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